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Compound of Interest

Compound Name: Durohydroquinone

Cat. No.: B1221918

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as tetramethylhydroquinone, is a fascinating aromatic organic
compound with significant potential in various research and development sectors. This
technical guide provides a comprehensive overview of its fundamental properties, including its
CAS number and molecular weight. Furthermore, it details a robust experimental protocol for its
synthesis, starting from durene, and outlines methodologies for assessing its antioxidant
capacity. This document also explores the compound's known biological interactions,
particularly its effects on mitochondrial function, and discusses its potential involvement in
cellular signaling pathways, drawing parallels with other well-studied hydroquinones. The
information is presented to be a valuable resource for professionals in chemistry and
pharmacology.

Core Properties of Durohydroquinone

Durohydroquinone is a derivative of hydroquinone with four methyl groups substituting the
hydrogen atoms on the benzene ring. This substitution significantly influences its chemical and
physical properties.
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Property Value Citation(s)
CAS Number 527-18-4 [1112]
Molecular Formula C10H1402 [1][2]
Molecular Weight 166.22 g/mol [11[3]
2,3,5,6-tetramethylbenzene-
IUPAC Name _ [1]
1,4-diol

Tetramethylhydroquinone,
Synonyms _ [1][4]
Duroquinol

Synthesis of Durohydroquinone

The synthesis of durohydroquinone can be achieved through a multi-step process starting
from durene. The overall workflow involves the nitration of durene, followed by reduction of the
nitro groups, and subsequent oxidation to duroquinone, which is then reduced to the final
product, durohydroquinone.

Experimental Protocol

Step 1: Synthesis of Dinitrodurene[5]

Reaction Setup: In an 800-cc beaker equipped with a mechanical stirrer and a thermometer,
add 75 cc of concentrated sulfuric acid.

» Addition of Durene: Prepare a solution of 13.4 g (0.1 mole) of durene in 100 cc of chloroform
and add it to the sulfuric acid.

 Nitration: Cool the mixture to 10°C in an ice-salt bath. Add 16 g (10.7 cc) of fuming nitric acid
(sp. gr. 1.5) dropwise while stirring vigorously. Maintain the temperature below 50°C during
the addition, which should take approximately fifteen minutes.

o Work-up: Once the addition is complete, immediately pour the mixture into a separatory
funnel. Remove and discard the lower sulfuric acid layer.
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» Neutralization and Washing: Run the upper chloroform layer into 500 cc of 10% sodium
carbonate solution. For multiple batches, combine the chloroform solutions and wash twice
with 2.5% sodium carbonate solution.

e Drying and Crystallization: Dry the chloroform solution overnight with 30 g of anhydrous
calcium chloride. Filter the solution and distill off the chloroform until crystals of dinitrodurene
begin to form.

o Recrystallization: Add four times the volume of hot 95% ethyl alcohol (approximately 500 cc)
and cool the mixture to 10°C.

« |solation: Filter the solid product and wash it twice with 50 cc of cold (10°C) 95% ethyl
alcohol. The expected yield is 82.5-84 g (92—94%) with a melting point of 207—-208°C.

Step 2: Reduction of Dinitrodurene to Diaminodurene Tin Compound[5]

o Reaction Setup: In a 12-L flask, dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and
bring it to a boil.

o Reducing Agent Preparation: In a separate flask, dissolve 700 g of stannous chloride in 800
cc of concentrated hydrochloric acid and heat to boiling.

o Reduction: Carefully pour the hot stannous chloride solution into the boiling dinitrodurene
solution over approximately ten minutes. The reaction is typically complete within fifteen
minutes.

o Crystallization: As the solution cools, the stannic chloride compound of the diamine will
crystallize.

Step 3: Oxidation to Duroquinone[5]

o Reaction: Create a suspension of 100 g of the tin compound from the previous step in a
solution of 300 g of ferric chloride crystals dissolved in a mixture of 150 cc of water and 20 cc
of concentrated hydrochloric acid.

 Incubation: Let the suspension stand overnight at approximately 30°C.
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e Filtration and Purification: Filter the mixture. Dissolve the resulting product in 150 cc of hot
95% ethyl alcohol.

o Crystallization: Filter the hot solution and allow it to stand overnight at 30°C to crystallize.
The expected yield of duroquinone is 40 g (90%), with a melting point of 109-110°C.

Step 4: Reduction of Duroquinone to Durohydroquinone

Note: While a specific detailed protocol for this final reduction step is not provided in the search
results, a general method for reducing quinones to hydroquinones using a mild reducing agent
like sodium dithionite or catalytic hydrogenation is a standard organic chemistry procedure.

» Reaction Setup: Dissolve the synthesized duroquinone in a suitable solvent such as ethanol
or diethyl ether in a round-bottom flask.

e Reduction: While stirring, add a solution of a reducing agent (e.g., sodium dithionite in water)
portion-wise until the characteristic color of the quinone disappears.

e Work-up: Extract the product into an organic solvent, wash with water and brine, and dry
over an anhydrous salt like sodium sulfate.

 Purification: Remove the solvent under reduced pressure and recrystallize the crude product
from a suitable solvent to obtain pure durohydroquinone.

Synthesis Workflow Diagram
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Synthesis of Durohydroquinone from Durene.

Biological Activity and Experimental Protocols

Hydroquinones, as a class of compounds, are known for their biological activities, particularly
as antioxidants. While specific studies on durohydroquinone are limited, its structural
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similarity to other well-researched hydroquinones suggests it may possess similar properties.

Antioxidant Activity

The antioxidant potential of durohydroquinone can be evaluated using standard in vitro
assays.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable
DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its
absorbance at approximately 517 nm.

Experimental Protocol:

o Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. For the assay,
dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

o Sample Preparation: Prepare a stock solution of durohydroquinone in a suitable solvent
(e.g., methanol or DMSO) and make serial dilutions to various concentrations.

e Reaction: In a 96-well plate or cuvettes, mix a specific volume of the durohydroquinone
solution with the DPPH working solution.

 Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g.,
30 minutes).

o Measurement: Measure the absorbance of the solution at 517 nm using a
spectrophotometer.

» Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of
the DPPH solution without the sample, and A_sample is the absorbance of the reaction
mixture.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging
Assay
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This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical
cation (ABTSe+), a blue-green chromophore. The reduction of ABTSe+ is measured by the
decrease in absorbance at approximately 734 nm.

Experimental Protocol:

e Generation of ABTSe+: Prepare a stock solution of ABTS and potassium persulfate in water.
Mix equal volumes of the two solutions and allow them to react in the dark at room
temperature for 12-16 hours to generate the ABTSe+ radical cation.

o Preparation of ABTSe+ Working Solution: Dilute the ABTSe+ stock solution with a suitable
buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 £ 0.02 at 734 nm.

o Sample Preparation: Prepare serial dilutions of durohydroquinone in a suitable solvent.

e Reaction: Add a specific volume of the durohydroquinone solution to the ABTSe+ working
solution.

 Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
e Measurement: Measure the absorbance at 734 nm.

» Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Effects on Mitochondrial Function

Research has shown that duroquinone, the oxidized form of durohydroquinone, can interact
with the mitochondrial electron transport chain. Specifically, duroquinone can be reduced to
durohydroquinone by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1)[6].
The resulting durohydroquinone can then be re-oxidized by mitochondrial complex I11[6]. This
process can bypass complexes | and II, which is significant in certain pathological conditions
where these complexes are inhibited. For instance, in hyperoxia-exposed lungs, duroquinone
was able to reverse the depolarization of the mitochondrial membrane potential caused by the
inhibition of complex I, thereby restoring mitochondrial respiration[6].

Experimental Protocol: Assessment of Mitochondrial Membrane Potential
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o Cell/Tissue Preparation: Isolate mitochondria or use whole cells/perfused organs as the
experimental model.

e Fluorescent Dye Loading: Incubate the preparation with a fluorescent dye sensitive to
mitochondrial membrane potential, such as Rhodamine 123 or TMRE.

 Induction of Mitochondrial Dysfunction: Introduce an inhibitor of the electron transport chain
(e.g., rotenone for complex I) to induce depolarization of the mitochondrial membrane, which
is observed as a change in fluorescence.

o Treatment with Duroquinone: Add duroquinone to the system and monitor the fluorescence
signal over time. A restoration of the signal towards the baseline indicates a repolarization of
the mitochondrial membrane.

o Data Analysis: Quantify the changes in fluorescence intensity to assess the effect of
duroquinone on mitochondrial membrane potential.

Potential Involvement in Signaling Pathways

While direct studies on durohydroquinone's role in specific signaling pathways are scarce, the
activities of other hydroquinones provide a basis for postulation. Many phenolic compounds,
including hydroquinones, are known to modulate cellular signaling pathways, particularly those
related to oxidative stress and inflammation.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates
the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions,
Nrf2 is kept in the cytoplasm by its inhibitor, Keapl. Upon exposure to oxidative stress or
electrophilic compounds, Nrf2 is released from Keapl, translocates to the nucleus, and binds
to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Hydroquinone has been shown to induce cell cycle arrest through the Nrf2 signaling
pathway[7]. It is plausible that durohydroquinone, as a substituted hydroquinone, could also
act as an activator of the Nrf2 pathway.
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Potential Mechanism of Nrf2 Activation by
Durohydroquinone
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Postulated Nrf2 pathway activation by Durohydroquinone.

Conclusion

Durohydroquinone is a compound of significant interest due to its potential antioxidant
properties and its ability to modulate mitochondrial function. This technical guide has provided
essential information on its core properties, a detailed protocol for its synthesis, and
methodologies for evaluating its biological activity. While further research is needed to fully
elucidate its specific roles in cellular signaling pathways, the information presented here serves
as a solid foundation for researchers and drug development professionals exploring the
therapeutic and industrial applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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